molecular formula C18H18O3 B13132013 1,4,10-Trimethoxy-5-methylanthracene CAS No. 834867-39-9

1,4,10-Trimethoxy-5-methylanthracene

Cat. No.: B13132013
CAS No.: 834867-39-9
M. Wt: 282.3 g/mol
InChI Key: NLBOBYJFPYSWBE-UHFFFAOYSA-N
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Description

1,4,10-Trimethoxy-5-methylanthracene is an organic compound belonging to the anthracene family. It is characterized by its three methoxy groups and a methyl group attached to the anthracene core. The molecular formula of this compound is C18H18O3, and it has a molecular weight of 282.33 g/mol

Properties

CAS No.

834867-39-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1,4,10-trimethoxy-5-methylanthracene

InChI

InChI=1S/C18H18O3/c1-11-6-5-7-12-10-13-14(19-2)8-9-15(20-3)17(13)18(21-4)16(11)12/h5-10H,1-4H3

InChI Key

NLBOBYJFPYSWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=CC=C(C3=C2OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trimethoxy-5-methylanthracene typically involves the methylation of anthracene derivatives. One common method includes the use of methoxy reagents under controlled conditions to introduce methoxy groups at specific positions on the anthracene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the methylation process .

Industrial Production Methods

Industrial production of 1,4,10-Trimethoxy-5-methylanthracene may involve large-scale methylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trimethoxy-5-methylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted anthracene compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

1,4,10-Trimethoxy-5-methylanthracene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4,10-Trimethoxy-5-methylanthracene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,10-Trimethoxy-5-methylanthracene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.

Biological Activity

1,4,10-Trimethoxy-5-methylanthracene is an organic compound belonging to the anthracene family, characterized by three methoxy groups and a methyl group attached to the anthracene core. Its molecular formula is C18H18O3, with a molecular weight of 282.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of 1,4,10-Trimethoxy-5-methylanthracene is primarily attributed to its interaction with various molecular targets in biological systems. The compound may influence several cellular pathways, including:

  • Enzyme Interaction : It can modulate the activity of specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound may bind to receptors that regulate cell signaling pathways.
  • Oxidative Stress Modulation : It potentially affects oxidative stress responses within cells, which is crucial for maintaining cellular health and function.

Antimicrobial Properties

Research indicates that 1,4,10-Trimethoxy-5-methylanthracene exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, 1,4,10-Trimethoxy-5-methylanthracene has been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing and proliferating.

Case Study: Anticancer Effects on Murine Melanoma

A study conducted on murine melanoma B16 cells demonstrated that treatment with 1,4,10-Trimethoxy-5-methylanthracene resulted in a significant reduction in cell viability compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

Comparative Analysis with Similar Compounds

When compared to other anthracene derivatives such as 1,4-Dimethoxyanthracene and 1,4,9-Trimethoxyanthracene, 1,4,10-Trimethoxy-5-methylanthracene exhibits unique biological activities attributed to its specific methoxy and methyl group positioning.

Compound Name Unique Features Biological Activity
1,4-DimethoxyanthraceneLacks methoxy group at position 10Moderate antimicrobial properties
1,4,9-TrimethoxyanthraceneMethoxy group at position 9Limited anticancer activity
1,4,10-Trimethoxy-5-methylanthracene Three methoxy groups at positions 1, 4 & 10Strong antimicrobial and anticancer effects

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